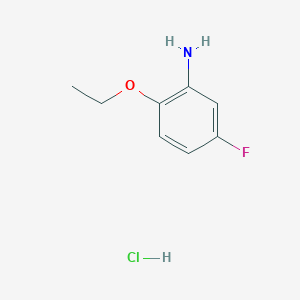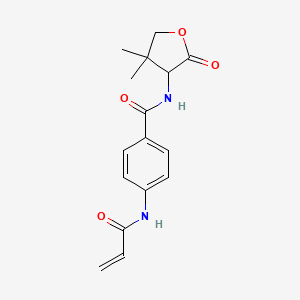![molecular formula C13H16N2S B2379148 1-[[4-(1-Methylethyl)phenyl]methylene]-3-thioxopyrazolidinium inner salt CAS No. 122375-43-3](/img/structure/B2379148.png)
1-[[4-(1-Methylethyl)phenyl]methylene]-3-thioxopyrazolidinium inner salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[[4-(1-Methylethyl)phenyl]methylene]-3-thioxopyrazolidinium inner salt, commonly known as MTT, is a yellow tetrazolium dye that is widely used in scientific research for its ability to measure cell viability and proliferation. MTT is a popular alternative to other viability assays due to its ease of use, low cost, and high sensitivity.
Mécanisme D'action
MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells in the sample. The formazan product can be quantified using a spectrophotometer, allowing for accurate measurement of cell viability and proliferation.
Biochemical and Physiological Effects:
MTT is a non-toxic compound that does not affect cell metabolism or growth. However, it should be noted that the reduction of MTT to formazan can be influenced by a number of factors, including cell density, pH, and temperature.
Avantages Et Limitations Des Expériences En Laboratoire
MTT is a simple and cost-effective assay that can be used to measure cell viability and proliferation in a wide range of cell types. It is also highly sensitive, allowing for the detection of small changes in cell viability. However, it should be noted that MTT can only be used in living cells, and cannot be used to measure cell death or apoptosis.
Orientations Futures
There are a number of potential future directions for research involving MTT. One area of interest is the development of new MTT analogues with improved sensitivity and specificity. Another area of interest is the use of MTT in combination with other viability assays to provide a more comprehensive assessment of cell viability and proliferation. Additionally, there is potential for the use of MTT in the development of new cancer therapies, where it can be used to screen for compounds that selectively target cancer cells.
Méthodes De Synthèse
MTT is synthesized by the reaction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT bromide) with sodium hydroxide and 4-isopropylbenzaldehyde. The resulting product is a yellow crystalline powder that is soluble in water and ethanol.
Applications De Recherche Scientifique
MTT is commonly used in scientific research to measure cell viability and proliferation. It is particularly useful in the study of cancer cells, where it can be used to assess the effectiveness of chemotherapy drugs. MTT is also used in the field of microbiology to evaluate the efficacy of antimicrobial agents.
Propriétés
IUPAC Name |
(2Z)-2-[(4-propan-2-ylphenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-thiolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2S/c1-10(2)12-5-3-11(4-6-12)9-15-8-7-13(16)14-15/h3-6,9-10H,7-8H2,1-2H3/b15-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPJJHDPWJTDKD-DHDCSXOGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=[N+]2CCC(=N2)[S-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=[N+]\2/CCC(=N2)[S-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[4-(1-Methylethyl)phenyl]methylene]-3-thioxopyrazolidinium inner salt | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-isopropyl-N-(2-methoxyphenyl)-5-methyl-2-((2-methylbenzyl)thio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2379065.png)
![1-(2,5-Difluorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2379066.png)

![5-Chloro-[1,1'-biphenyl]-3-sulfonyl chloride](/img/structure/B2379070.png)



![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2379078.png)
![N-{5-acetyl-6-[2-(dimethylamino)vinyl]-2-oxo-2H-pyran-3-yl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2379080.png)
![N-[1-(4-methoxyphenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/no-structure.png)
![EThyl 2-[N-(3-bromo-2-nitrophenyl)methanesulfonamido]acetate](/img/structure/B2379084.png)

![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2379087.png)
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-chlorophenyl)acetamide](/img/structure/B2379088.png)